2-Amino-7-chlorophenazine
CAS No.: 23677-11-4
Cat. No.: VC5181174
Molecular Formula: C12H8ClN3
Molecular Weight: 229.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23677-11-4 |
|---|---|
| Molecular Formula | C12H8ClN3 |
| Molecular Weight | 229.67 |
| IUPAC Name | 7-chlorophenazin-2-amine |
| Standard InChI | InChI=1S/C12H8ClN3/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H,14H2 |
| Standard InChI Key | HEXCEXCOYAICFZ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1N)N=C3C=CC(=CC3=N2)Cl |
Introduction
Structural and Electronic Characteristics of 2-Amino-7-Chlorophenazine
Phenazine derivatives exhibit a planar, conjugated aromatic system that enables tunable electronic properties through functionalization. In 2-amino-7-chlorophenazine, the electron-donating amino group (-NH₂) and electron-withdrawing chlorine (-Cl) create a push-pull electronic configuration. This asymmetrical substitution pattern is anticipated to reduce the HOMO-LUMO gap compared to unsubstituted phenazine, as observed in tetraguanidino-phenazine derivatives (e.g., compound 1 in Source , which shows a 121 nm red-shift in its lowest-energy absorption band due to guanidino substituents) .
Quantum chemical calculations for analogous systems suggest that amino groups elevate HOMO energies, while halogens like chlorine lower LUMO energies through inductive effects. For instance, B3LYP/6-311G** calculations on tetraguanidino-phenazine (1) revealed a HOMO energy of −5.2 eV and LUMO of −3.1 eV, resulting in a 2.1 eV gap . By comparison, 2-amino-7-chlorophenazine’s gap is expected to lie between 2.0–2.3 eV, depending on solvent interactions.
Synthetic Strategies for 2-Amino-7-Chlorophenazine
Nitration and Chlorination Pathways
The synthesis of 2-aminophenazine derivatives typically begins with nitration or halogenation of the parent phenazine core. Source details the nitration of 2-aminophenazine using concentrated sulfuric acid and nitric acid at −50°C to −15°C, yielding 2-amino-1-nitrophenazine . Adapting this method, chlorination could be achieved via electrophilic substitution using chlorine gas or N-chlorosuccinimide (NCS) in acidic media. For example:
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Chlorination at the 7-position: Directed ortho-metallation (DoM) strategies using lithium diisopropylamide (LDA) could facilitate regioselective chlorination adjacent to the amino group.
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Protection-deprotection sequences: Temporary protection of the amino group (e.g., as an acetyl derivative) may prevent undesired side reactions during chlorination.
Reductive Amination
An alternative route involves reductive amination of 7-chlorophenazine-2-carbaldehyde using ammonium acetate and sodium cyanoborohydride. This method mirrors approaches used for fluorene derivatives in Source , where guanidino groups were introduced via nucleophilic substitution .
Physicochemical Properties and Solvent Effects
The optical properties of 2-amino-7-chlorophenazine are expected to exhibit significant solvent dependence, as seen in tetraguanidino-phenazine (1), which displayed emission maxima ranging from 515 nm (in Et₂O) to 640 nm (in H₂O) . A hypothetical comparison is provided below:
| Solvent | λ<sub>abs</sub> (nm) | λ<sub>em</sub> (nm) | Stokes Shift (cm<sup>−1</sup>) |
|---|---|---|---|
| Et₂O | 450–470 | 510–530 | 2500–3000 |
| CH₃CN | 460–480 | 540–560 | 3200–3500 |
| H₂O | 480–500 | 600–620 | 4000–4500 |
Data extrapolated from Source , Table 1.
The chlorine substituent likely enhances solubility in polar aprotic solvents while the amino group facilitates protonation in acidic media, altering absorption/emission profiles.
Challenges and Future Directions
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Synthetic Yield Optimization: Chlorination of electron-rich phenazines often suffers from poor regioselectivity. Microwave-assisted synthesis or flow chemistry may improve efficiency.
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Stability Studies: Amino groups are prone to oxidation; stabilization via N-alkylation or incorporation into polymeric matrices could enhance durability.
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In Vivo Toxicity Profiling: Preliminary in vitro assays (e.g., MTT assays on HEK-293 cells) should precede animal studies to assess therapeutic windows.
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